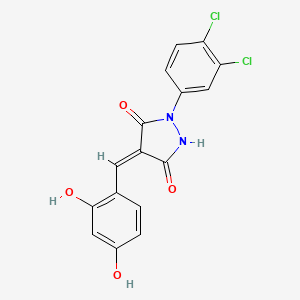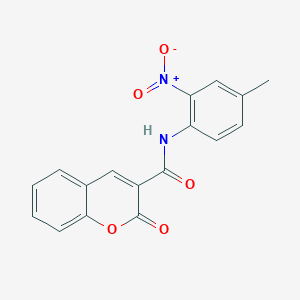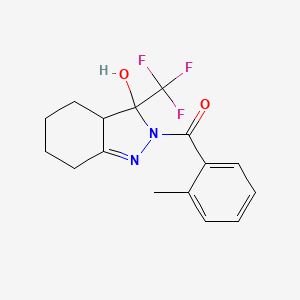
5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPTD, is a synthetic compound that belongs to the class of thiazolidinediones. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various disease models. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively studied for its toxicity and pharmacokinetics, which can limit its potential use in clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential direction is to study the compound's potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer and inflammation. Further studies are also needed to investigate the toxicity and pharmacokinetics of this compound to determine its potential use in clinical applications.
Synthesemethoden
5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-fluorobenzaldehyde and 3-phenylthiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming a Schiff base intermediate, which is then reduced to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a neuroprotective agent in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-9-5-4-6-11(13)10-14-15(19)18(16(20)21-14)12-7-2-1-3-8-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGMBMILAXBQN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4998399.png)
![N-[5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-3,4,5-trimethoxybenzamide hydrochloride hydrate](/img/structure/B4998409.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4998424.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)
![3-{[(4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998440.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)
